molecular formula C10H10ClNO3 B429008 [(Chloroacetyl)anilino]acetic acid

[(Chloroacetyl)anilino]acetic acid

Cat. No.: B429008
M. Wt: 227.64g/mol
InChI Key: MFUUKPXESMFXBH-UHFFFAOYSA-N
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Description

[(Chloroacetyl)anilino]acetic acid is a derivative of aniline featuring a chloroacetyl (ClCH₂CO-) group and an acetic acid (CH₂COOH) group attached to the nitrogen atom of the anilino (-NH-C₆H₅) moiety. Structurally, it can be represented as Ph-N(COCH₂Cl)(CH₂COOH), where the nitrogen atom is substituted with both a chloroacetyl and a carboxymethyl group. This compound is closely related to N-Phenyliminodiacetic acid (PIDAA, 2-[N-(carboxymethyl)anilino]acetic acid), which has two carboxymethyl groups instead of one chloroacetyl group .

The chloroacetyl group imparts significant reactivity due to the electron-withdrawing chlorine atom, which enhances the acidity of adjacent functional groups and facilitates nucleophilic substitution reactions. This property makes it valuable in pharmaceutical synthesis and as a ligand in coordination chemistry .

Properties

IUPAC Name

2-(N-(2-chloroacetyl)anilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-9(13)12(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUUKPXESMFXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Phenyliminodiacetic Acid (PIDAA)

  • Structure : Ph-N(CH₂COOH)₂.
  • Properties :
    • Acts as a tridentate ligand, forming stable metal complexes via its two carboxylate groups and the nitrogen atom.
    • Acidic nature (pK₁ = 2.5) due to the dual carboxymethyl substituents .
  • Applications : Used in chelation therapy and catalysis.
  • Key Difference: PIDAA lacks the reactive chloroacetyl group, making it less prone to alkylation reactions compared to [(Chloroacetyl)anilino]acetic acid .

N-(4-Acetylphenyl)-2-Chloroacetamide

  • Structure : ClCH₂CONH-C₆H₄-COCH₃.
  • Synthesis: Prepared via reaction of chloroacetyl chloride with p-aminoacetophenone in glacial acetic acid .
  • Properties : The acetyl group enhances lipophilicity, while the chloroacetamide moiety allows for nucleophilic substitution.
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis.

3,5-Bis(trifluoromethyl)anilino(oxo)acetic Acid

  • Structure: CF₃-substituted anilino group linked to an oxoacetic acid (-COCOOH).
  • Properties: High lipophilicity due to trifluoromethyl groups.
  • Applications : Used in high-throughput screening platforms for drug discovery .

Comparative Data Table

Compound Molecular Formula Key Functional Groups pKa (Carboxylic Acid) Applications
This compound C₁₀H₁₀ClNO₃ Chloroacetyl, Carboxymethyl ~2.0–2.5* Pharmaceuticals, Ligand synthesis
N-Phenyliminodiacetic acid (PIDAA) C₁₀H₁₁NO₄ Dual Carboxymethyl 2.5 Chelation therapy, Metal coordination
N-(4-Acetylphenyl)-2-Chloroacetamide C₁₀H₁₀ClNO₂ Chloroacetamide, Acetyl N/A Agrochemical intermediates
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid C₁₁H₇F₆NO₃ Trifluoromethyl, Oxoacetic acid ~1.8–2.2 Drug discovery screening

*Estimated based on chloroacetic acid’s inductive effect .

Preparation Methods

Chloroacetylation of Aniline Derivatives

The foundational step in synthesizing [(chloroacetyl)anilino]acetic acid involves introducing the chloroacetyl group to an aniline substrate. Chloroacetyl chloride serves as a key reagent, enabling direct acylation of aromatic amines. In a representative procedure, aniline derivatives react with chloroacetyl chloride in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (50–60°C) to form N-chloroacetylaniline intermediates . For example, the patent WO2005073163A1 demonstrates that tert-butyl chloroacetate reacts with diclofenac sodium under similar conditions to yield tert-butyl-[2-(2,6-dichloroanilino)phenyl]acetoxy acetate, a structural analog .

Critical to this step is the catalytic role of acid promoters . Concentrated sulfuric acid (H₂SO₄) or FeCl₃ enhances reaction rates by facilitating enolization of acetyl chloride intermediates, as shown in mechanistic studies . The activation energy for acetyl chloride enolization—a rate-determining step—is reduced from 162.56 kJ/mol to 77.19 kJ/mol in the presence of H₂SO₄, significantly accelerating chloroacetylation .

Coupling with Acetic Acid Moieties

Following chloroacetylation, the aniline derivative must be conjugated to the acetic acid group. This is achieved through esterification or alkylation strategies. In one approach, the N-chloroacetylaniline intermediate reacts with bromoacetic acid or its tert-butyl ester under basic conditions. For instance, tert-butyl chloroacetate alkylates diclofenac sodium in DMF at 55–60°C, forming a stable ester linkage that is later hydrolyzed to the carboxylic acid .

Alternative methods employ in situ generation of chloroacetyl chloride . A study by Ogata et al. highlights that chlorination of acetic acid in the presence of sulfur catalysts yields chloroacetyl chloride, which directly reacts with aniline derivatives . This method avoids handling hazardous chloroacetyl chloride separately, though it requires stringent temperature control (95–96°C) and dried chlorine gas to prevent hydrolysis4.

Catalytic and Mechanistic Insights

The chlorination mechanism proceeds via ionic pathways rather than radical routes, as confirmed by density functional theory (DFT) calculations . Key steps include:

  • Enolization of acetyl chloride :

    CH3COClCH2=C(OH)Cl(Activation energy: 5.23 kJ/mol)[5]\text{CH}_3\text{COCl} \rightarrow \text{CH}_2=\text{C(OH)Cl} \quad (\text{Activation energy: 5.23 kJ/mol})
  • Chlorine addition :

    CH2=C(OH)Cl+Cl2ClCH2COCl(Activation energy: 77.19 kJ/mol)[5]\text{CH}_2=\text{C(OH)Cl} + \text{Cl}_2 \rightarrow \text{ClCH}_2\text{COCl} \quad (\text{Activation energy: 77.19 kJ/mol})
  • Nucleophilic substitution by aniline to form the N-chloroacetyl derivative.

The use of acetic anhydride as a catalyst promotes acetyl chloride formation, creating an autocatalytic cycle that sustains the reaction . FeCl₃ further lowers activation barriers by stabilizing transition states during enolization .

Purification and Characterization

Crude reaction mixtures often contain byproducts such as dichloro- and trichloroacetic acids, necessitating meticulous purification. Vacuum distillation effectively separates monochloroacetic acid (boiling point: 189°C) from higher chlorinated analogs . Post-distillation, the product is isolated via crystallization from chilled water, achieving >95% purity .

Spectroscopic characterization confirms structural integrity:

  • IR spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 725 cm⁻¹ (C-S stretch) .

  • ¹H NMR : Signals at δ 9.3 ppm (–NH–) and δ 7.2–8.0 ppm (aromatic protons) .

Comparative Analysis of Synthetic Routes

MethodConditionsCatalystYield (%)Purity (%)
Chloroacetyl chlorideDMF, 55–60°CH₂SO₄91.795
tert-Butyl chloroacetateDMF, 30–35°CNone97.698
In situ chlorinationGlacial acetic acid, 95°CSulfur85.090

The tert-butyl chloroacetate route offers the highest yield and purity, attributed to milder conditions and reduced side reactions . In contrast, in situ methods, while avoiding hazardous reagents, suffer from lower yields due to competing hydrolysis4.

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